13,18-Dehydroglaucarubinone

Overview

Description

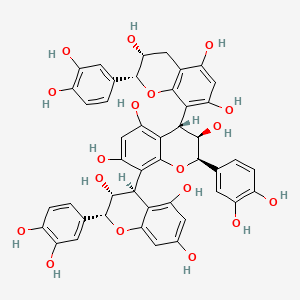

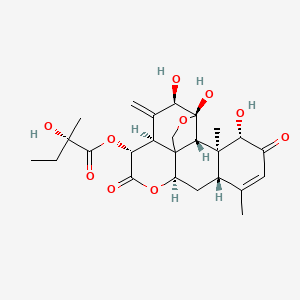

13,18-Dehydroglaucarubinone is a type of compound known as diterpenoids . It is derived from the barks of Ailanthus altissima . It has been found to inhibit the growth of murine lymphocytic leukemia P388 .

Synthesis Analysis

The synthesis of 13,18-Dehydroglaucarubinone was achieved through the investigation of the Guyana plant Simarouba amara Aubl. (Simaroubaceae). The plant was extracted with hexane and several times with boiling water. The aqueous extract was concentrated under reduced pressure and continuously extracted with chloroform .Molecular Structure Analysis

The molecular formula of 13,18-Dehydroglaucarubinone is C25H32O10 . The structure was confirmed by a 13C-NMR analysis .Physical And Chemical Properties Analysis

13,18-Dehydroglaucarubinone is a powder . It has a molecular weight of 492.52 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Metabolic Flux Analysis

- Application : 13C isotope-based Metabolic Flux Analysis (13C-MFA) is crucial in understanding cellular metabolism, which includes the metabolism of compounds like 13,18-Dehydroglaucarubinone. This approach is vital for deciphering complex biochemical pathways and their regulation under different physiological conditions.

- Source : Dalman et al. (2010).

Hyperpolarized Magnetic Resonance Imaging

- Application : The use of hyperpolarized carbon-13 (13C) in magnetic resonance imaging (MRI) and spectroscopy offers a way to observe metabolic processes in real time. Compounds like 13,18-Dehydroglaucarubinone could be studied using this method to understand their metabolic pathways in living organisms, especially in clinical oncology and tumor metabolism studies.

- Source : Iali, Rayner, & Duckett (2018); Serrao & Brindle (2016).

Isotope Labeling for Bioanalysis

- Application : Isotope labeling, using isotopes like 13C, is extensively used in quantitative and qualitative bioanalysis. This technique could be employed to study the metabolic fate and interactions of 13,18-Dehydroglaucarubinone in biological systems.

- Source : Grocholska & Bąchor (2021); Preshlock, Tredwell, & Gouverneur (2016).

Tracing Carbon Dioxide and Water Vapor Exchange

- Application : Studies on carbon dioxide and water vapor exchange in the biosphere and atmosphere involve isotopic techniques. Compounds like 13,18-Dehydroglaucarubinone could be analyzed in this context to understand their impact on environmental and biological systems.

- Source : Griffis (2013).

Use in Human Nutrition Studies

- Application : Stable isotopes, including 13C, are utilized in human nutritional studies for tracing and understanding metabolic processes. The metabolism of compounds like 13,18-Dehydroglaucarubinone could be explored in the context of human nutrition and physiology.

- Source : Davies (2020).

Carbon Use Efficiency in Soil

- Application : Understanding microbial carbon use efficiency in soil is crucial in ecological studies. Isotopic analysis, including the use of 13C, could provide insights into the impact of compounds like 13,18-Dehydroglaucarubinone on soil microbiota and nutrient cycles.

- Source : Geyer et al. (2019).

properties

IUPAC Name |

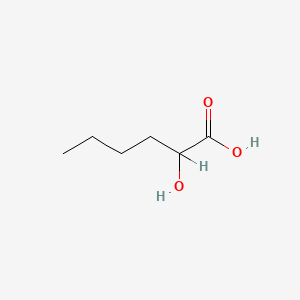

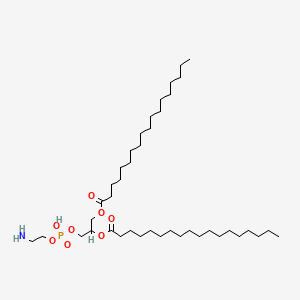

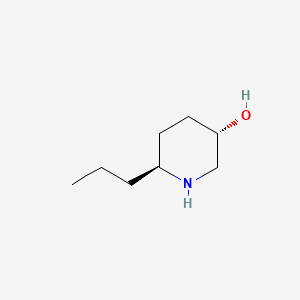

[(4S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,12,14-18,20,27-28,31-32H,3,6,8-9H2,1-2,4-5H3/t12-,14+,15+,16+,17+,18+,20+,22-,23+,24?,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFLFYQXNGASKC-MMFZEHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC1C2C(=C)C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O[C@@H]1[C@H]2C(=C)[C@H]([C@@]3([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate | |

CAS RN |

68703-94-6 | |

| Record name | 13,18-Dehydroglaucarubinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068703946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

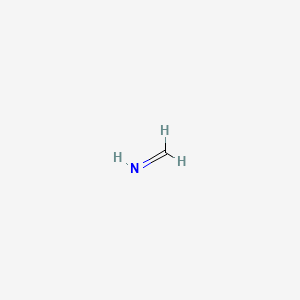

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.